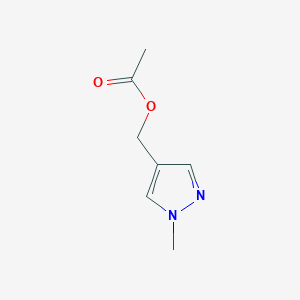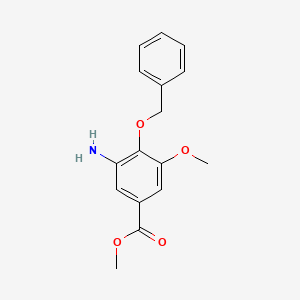
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine
説明
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine is a chemical compound with the CAS Number: 1155530-59-8 . It has a molecular weight of 156.25 . The IUPAC name for this compound is 1-methyl-1-(5-methyl-1,3-thiazol-2-yl)ethylamine . The physical form of this compound is liquid .
Molecular Structure Analysis
The molecular structure of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine is a liquid at room temperature . It has a molecular weight of 156.25 . The InChI code for this compound is 1S/C7H12N2S/c1-5-4-9-6(10-5)7(2,3)8/h4H,8H2,1-3H3 .科学的研究の応用
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties . They can be designed to target a wide range of pathogenic bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. The structural flexibility of thiazole allows for the synthesis of compounds that can overcome drug-resistant strains, which is a growing concern in healthcare .
Anticancer Activity
The incorporation of the thiazole ring into anticancer drugs has shown promise due to its ability to interfere with cell proliferation. Thiazole derivatives can act as kinase inhibitors or interact with DNA , leading to apoptosis in cancer cells. Research has focused on synthesizing new thiazole compounds that exhibit potent activity against various cancer cell lines with minimal side effects .
Anti-Inflammatory and Analgesic Activity
Thiazole compounds have been reported to exhibit significant anti-inflammatory and analgesic activities . This is particularly useful in the treatment of chronic inflammatory diseases such as arthritis. The mechanism often involves the inhibition of cyclooxygenase enzymes, which are key in the inflammatory process .
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer’s and Parkinson’s can potentially be managed with thiazole derivatives. These compounds can provide neuroprotection by modulating neurotransmitter systems, reducing oxidative stress, and inhibiting neuroinflammation. This application is crucial given the limited treatment options currently available for these conditions .
Antidiabetic Activity
Thiazole derivatives have shown potential in the management of diabetes. They can act as insulin sensitizers or inhibit enzymes involved in carbohydrate metabolism. This can help in controlling blood glucose levels and managing the complications associated with diabetes .
Antiviral Activity
With the ongoing challenge of emerging viral infections, thiazole derivatives offer a promising avenue for antiviral drug development. They can inhibit viral entry, replication, or assembly, which is vital for controlling infections such as HIV and influenza .
作用機序
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . These targets can range from enzymes to receptors, and their roles can vary significantly depending on the specific derivative and its functional groups.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . The specific interactions of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine with its targets would depend on the specific functional groups present in the molecule.
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways . For example, some thiazole derivatives can activate or inhibit certain enzymes or receptors, leading to changes in the biochemical pathways within the cell .
Pharmacokinetics
The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
特性
IUPAC Name |
2-(5-methyl-1,3-thiazol-2-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5-4-9-6(10-5)7(2,3)8/h4H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAARAYQIPOVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1454189.png)
![2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454191.png)
![4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454193.png)

![4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-ol hydrochloride](/img/structure/B1454195.png)

